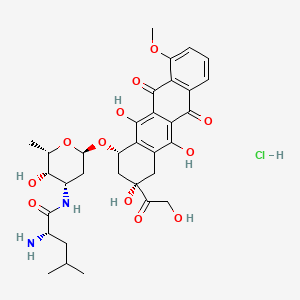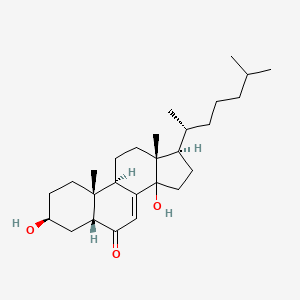
2,4-Dimethylbenzol-1,3-diamin
Übersicht
Beschreibung
2,4-Dimethylbenzene-1,3-diamine: is an aromatic diamine compound with the molecular formula C8H12N2. It is also known as 2,4-dimethyl-1,3-benzenediamine. This compound is characterized by the presence of two methyl groups and two amino groups attached to a benzene ring. It is a derivative of benzene and is used in various chemical and industrial applications.
Wissenschaftliche Forschungsanwendungen
2,4-Dimethylbenzene-1,3-diamine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of dyes, pigments, and polymers.
Wirkmechanismus
Target of Action
Similar compounds have been known to interact with various enzymes and proteins .
Mode of Action
It is likely that it undergoes electrophilic aromatic substitution, a common reaction for aromatic amines . In this reaction, the compound forms a sigma-bond with the target, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted product .
Biochemical Pathways
Based on its structural similarity to other aromatic amines, it may be involved in various biochemical reactions, including those involving electrophilic aromatic substitution .
Pharmacokinetics
Similar compounds are generally well-absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .
Result of Action
Based on its potential mode of action, it may lead to the formation of substituted products through electrophilic aromatic substitution .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,4-Dimethylbenzene-1,3-diamine can be synthesized through several methods, including:
Nitration and Reduction: The nitration of 2,4-dimethylnitrobenzene followed by catalytic hydrogenation or reduction using reducing agents like iron and hydrochloric acid.
Amination: Direct amination of 2,4-dimethylbenzene using ammonia or amines in the presence of catalysts.
Industrial Production Methods
Industrial production of 2,4-dimethylbenzene-1,3-diamine typically involves large-scale nitration of 2,4-dimethylnitrobenzene followed by reduction. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dimethylbenzene-1,3-diamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidation products.
Reduction: Further reduction can lead to the formation of more reduced amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: More reduced amines.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Vergleich Mit ähnlichen Verbindungen
2,4-Dimethylbenzene-1,3-diamine can be compared with other similar compounds such as:
2,6-Dimethylbenzene-1,3-diamine: Similar structure but with methyl groups in different positions.
1,3-Benzenediamine: Lacks the methyl groups, leading to different reactivity and applications.
2,4-Dimethylaniline: Contains only one amino group, affecting its chemical behavior.
Eigenschaften
IUPAC Name |
2,4-dimethylbenzene-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-5-3-4-7(9)6(2)8(5)10/h3-4H,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVBLEUZLLURXTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)N)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80405019 | |
| Record name | 2,4-dimethylbenzene-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80405019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13438-26-1 | |
| Record name | 2,4-dimethylbenzene-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80405019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details














Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

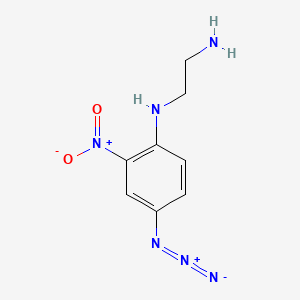


![2-[[(3,4-Dimethoxyphenyl)-oxomethyl]amino]acetic acid [2-[5-(4-chlorophenyl)-3-(2-furanyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl] ester](/img/structure/B1229457.png)
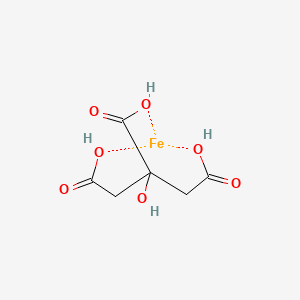



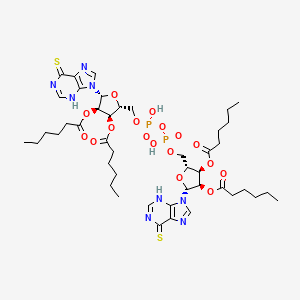
![(1R,9R,13R)-10-(furan-3-ylmethyl)-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol](/img/structure/B1229467.png)
